molecular formula C8H9IO B581824 (5-Iodo-2-methylphenyl)methanol CAS No. 1260242-01-0

(5-Iodo-2-methylphenyl)methanol

Cat. No.: B581824
CAS No.: 1260242-01-0
M. Wt: 248.063
InChI Key: CIEQOCDUTRABFK-UHFFFAOYSA-N
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Description

(5-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Scientific Research Applications

(5-Iodo-2-methylphenyl)methanol has several applications in scientific research:

Safety and Hazards

The safety information for “(5-Iodo-2-methylphenyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Iodo-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 5-iodo-2-methylbenzoate using lithium borohydride in tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Iodo-2-methylbenzaldehyde or 5-Iodo-2-methylbenzoic acid.

    Reduction: 2-Methylphenylmethanol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-Iodo-2-methylphenyl)methanol depends on its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (5-Iodo-2-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group.

    (2-Iodo-5-methylphenyl)methanol: Similar structure but with different substitution pattern.

Uniqueness

(5-Iodo-2-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEQOCDUTRABFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ester 4 (41.0 g, 141 mmol) in THF (300 mL) was added lithium borohydride (2.0 M in THF, 212 mL). The reaction mixture was refluxed overnight. After cooling to 0° C., the reaction was quenched by addition of aq. saturated NH4Cl solution. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered and evaporated in vacuo to yield the titled compound (34.0 g, 97%) as a white solid, which was carried on to the next step without further purification.
Name
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
212 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

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